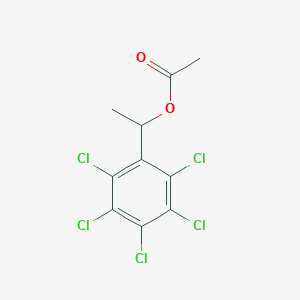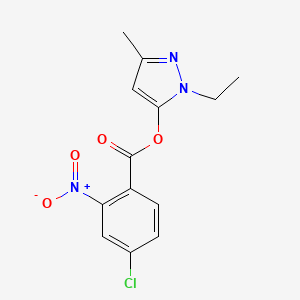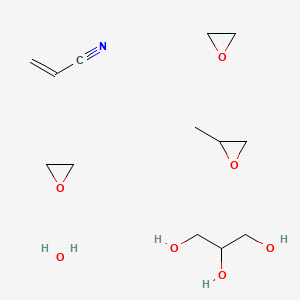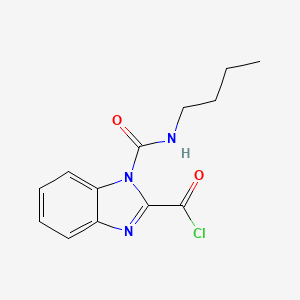
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzimidazole ring substituted with a butylcarbamoyl group and a carbonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride typically involves the reaction of benzimidazole derivatives with butyl isocyanate and phosgene. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction. The process can be summarized as follows:
Step 1: Benzimidazole is reacted with butyl isocyanate to form the intermediate 1-(Butylcarbamoyl)-1H-benzimidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the use of toxic reagents like phosgene.
化学反应分析
Types of Reactions
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form corresponding carbamates and esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and phenols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane and toluene are often used to maintain an inert atmosphere.
Catalysts: Catalysts such as triethylamine can be used to enhance the reaction rate.
Major Products
Carbamates: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
科学研究应用
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride has several applications in scientific research:
作用机制
The mechanism of action of 1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and other biomolecules by forming covalent bonds with nucleophilic residues such as amines and thiols .
相似化合物的比较
Similar Compounds
- 1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
- 1-(Ethylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
- 1-(Propylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
Uniqueness
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride is unique due to the presence of the butyl group, which can influence its reactivity and solubility compared to its methyl, ethyl, and propyl counterparts. The butyl group can also affect the compound’s interaction with biological targets, potentially leading to different biological activities .
属性
CAS 编号 |
64178-94-5 |
|---|---|
分子式 |
C13H14ClN3O2 |
分子量 |
279.72 g/mol |
IUPAC 名称 |
1-(butylcarbamoyl)benzimidazole-2-carbonyl chloride |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-3-8-15-13(19)17-10-7-5-4-6-9(10)16-12(17)11(14)18/h4-7H,2-3,8H2,1H3,(H,15,19) |
InChI 键 |
SUQRSPBQMOVPCO-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)N1C2=CC=CC=C2N=C1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


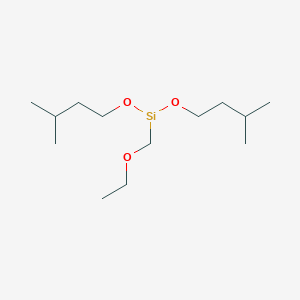
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)


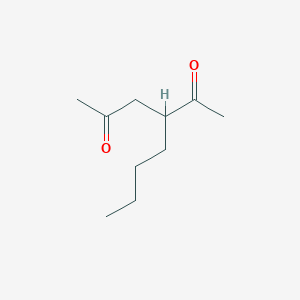
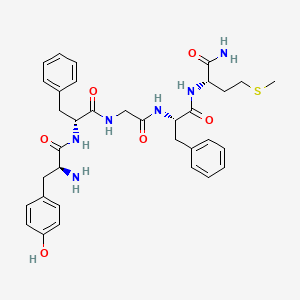

![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
